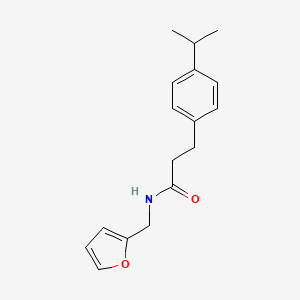![molecular formula C22H17N3O6S B4632062 methyl (5-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4632062.png)
methyl (5-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate
説明
Synthesis Analysis
The synthesis of compounds similar to "methyl (5-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate" often involves complex reactions, including the formation of thiazolidinone rings and nitrobenzyl derivatives. A method for creating similar structures includes reacting nitromethane with enolate anions, leading to conjugated, unsaturated derivatives which can be further processed to achieve the desired compound (Horton & Liav, 1972). Another approach involves cyclocondensation reactions to obtain thiazolidinone derivatives, showcasing the compound's complex synthetic routes (Sher Ali et al., 2012).
Molecular Structure Analysis
The molecular structure of compounds akin to the subject chemical showcases polarized electronic structures and intricate hydrogen bonding patterns. For instance, molecules with related structures exhibit hydrogen-bonded chains and sheets due to their polarized molecular-electronic structure, highlighting the significance of the nitrobenzyl and thiazolidinone components in determining the molecular geometry and interactions (J. Portilla et al., 2007).
Chemical Reactions and Properties
The compound's reactivity and chemical properties are influenced by its nitro and thiazolidinone groups. The presence of a nitro group, for example, can significantly affect side-chain reactivity, as seen in the inhibition of α-proton extraction from related nitrobenzyl compounds, demonstrating the impact of substituents on its chemical behavior (Doleib & Iskander, 1967).
Physical Properties Analysis
Analyzing the physical properties of similar molecules involves understanding their crystalline structure and hydrogen bonding. The ortho-nitrohydroxyl group forms intramolecular hydrogen bonds, influencing the molecule's stability and crystalline form. Such analyses are crucial for determining the solubility, melting point, and other physical characteristics that affect the compound's application in scientific research (V. N. Sonar et al., 2007).
Chemical Properties Analysis
The chemical properties of "this compound" and related compounds are characterized by their ability to undergo various chemical reactions, including those leading to antibacterial activity. For instance, derivatives of thiazolidinone exhibit significant antibacterial and antifungal properties, underscoring the potential utility of these compounds in medicinal chemistry and pharmaceutical research (Nazar Trotsko et al., 2018).
科学的研究の応用
Anticancer Applications
Compounds structurally related to methyl (5-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate have been investigated for their anticancer properties. For instance, novel substituted (Z)-5-((1-benzyl-1H-indol-3-yl)methylene)imidazolidin-2,4-diones and (Z)-5-((1-benzyl-1H-indol-3-yl)methylene)-2-iminothiazolidin-4-ones, synthesized using microwave irradiation, displayed significant in vitro cytotoxicity against human tumor cell lines, highlighting their potential as antitumor agents (Penthala et al., 2011).
Synthetic Chemistry and Chemical Transformations
Research on o-nitrobenzyl photolabile linkers, including their synthesis and photolytic cleavage kinetics, contributes to the development of novel photoresponsive materials, which are useful in various scientific applications, such as drug delivery systems and the design of responsive surfaces (Holmes, 1997).
Biological Activities
The structural features of related compounds have been exploited to synthesize novel derivatives with significant biological activities, including antimicrobial and anti-inflammatory properties. For example, methylene bridged benzisoxazolyl imidazo[2,1-b][1,3,4]thiadiazole derivatives exhibited very good antibacterial and antifungal activity (Lamani et al., 2009). Another study synthesized thiazolidinedione analogs showing hypoglycemic and hypolipidemic activities in a type-2 diabetes model, demonstrating the chemical's potential in diabetes management (Mehendale-Munj et al., 2011).
特性
IUPAC Name |
methyl 2-[(5E)-5-[[1-[(4-nitrophenyl)methyl]indol-3-yl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O6S/c1-31-20(26)13-24-21(27)19(32-22(24)28)10-15-12-23(18-5-3-2-4-17(15)18)11-14-6-8-16(9-7-14)25(29)30/h2-10,12H,11,13H2,1H3/b19-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOHMNUDBDLLFHV-VXLYETTFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C(=O)C(=CC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)[N+](=O)[O-])SC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CN1C(=O)/C(=C\C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)[N+](=O)[O-])/SC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(5-methyl-1-benzofuran-2-yl)carbonyl]morpholine](/img/structure/B4631982.png)
![N-(4-acetylphenyl)-2-{[5-(2-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4631992.png)

![N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-N-methyl-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide](/img/structure/B4632018.png)
![3-[5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B4632025.png)
![N-{[4-ethyl-5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-3,4-dimethoxybenzamide](/img/structure/B4632036.png)
![methyl 5-[(diethylamino)carbonyl]-2-({[4-(3-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4632040.png)
![2-[4-(2-furoyl)-1-piperazinyl]-N-4-pyridinylacetamide](/img/structure/B4632043.png)


![1-[2-(2-chlorophenoxy)propanoyl]-4-phenylpiperazine](/img/structure/B4632058.png)


![3,4-dichloro-N-{2-[4-methyl-5-({2-[(4-methyl-3-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4632075.png)